molecular formula C11H20O2 B14166920 5-Ethyl-2,4-nonanedione CAS No. 5336-61-8

5-Ethyl-2,4-nonanedione

Cat. No.: B14166920
CAS No.: 5336-61-8
M. Wt: 184.27 g/mol
InChI Key: LOZUOAXDIFHKSF-UHFFFAOYSA-N
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Description

5-Ethyl-2,4-nonanedione is an organic compound with the molecular formula C11H20O2. It is a diketone, meaning it contains two ketone groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Ethyl-2,4-nonanedione can be synthesized through several methods. One common method involves the condensation of ethyl caproate with acetone in the presence of sodium hydride, yielding a product with a 54-80% yield . Another method involves the acylation of ethyl acetoacetate followed by cleavage and decarboxylation, resulting in a 51% yield . Additionally, the acetylation of 2-heptanone with ethyl acetate and sodium amide can produce this compound with a 61% yield .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired yield.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2,4-nonanedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromic acid (H2CrO4).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-Ethyl-2,4-nonanedione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethyl-2,4-nonanedione involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Nonanedione: A similar diketone with a shorter carbon chain.

    3-Methyl-2,4-nonanedione: Another diketone with a methyl group instead of an ethyl group.

Uniqueness

5-Ethyl-2,4-nonanedione is unique due to its specific structure, which imparts distinct chemical and physical properties. Its longer carbon chain and ethyl group make it different from other similar diketones, affecting its reactivity and applications .

Properties

CAS No.

5336-61-8

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

5-ethylnonane-2,4-dione

InChI

InChI=1S/C11H20O2/c1-4-6-7-10(5-2)11(13)8-9(3)12/h10H,4-8H2,1-3H3

InChI Key

LOZUOAXDIFHKSF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)CC(=O)C

Origin of Product

United States

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